molecular formula C21H40O6 B15332245 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate

3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate

Cat. No.: B15332245
M. Wt: 388.5 g/mol
InChI Key: DYJKIDNOYQQFOO-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate is a complex organic compound that features a dioxolane ring, a hydroxypropyl group, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable dodecanoate ester under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the ester group results in alcohols.

Scientific Research Applications

3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and hydroxypropyl group are key functional groups that enable the compound to interact with enzymes and receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but lacks the ester and hydroxypropyl groups.

    Glycerol formal: Contains a similar dioxolane ring but differs in the substitution pattern and functional groups.

    Spiropyrans: Feature a dioxolane ring but have different applications and properties.

Uniqueness

3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate is unique due to its combination of a dioxolane ring, hydroxypropyl group, and dodecanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H40O6

Molecular Weight

388.5 g/mol

IUPAC Name

[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl] dodecanoate

InChI

InChI=1S/C21H40O6/c1-4-5-6-7-8-9-10-11-12-13-20(23)25-15-18(22)14-24-16-19-17-26-21(2,3)27-19/h18-19,22H,4-17H2,1-3H3

InChI Key

DYJKIDNOYQQFOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC1COC(O1)(C)C)O

Origin of Product

United States

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